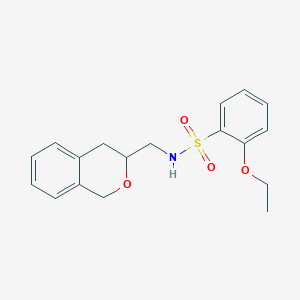
2-ethoxy-N-(isochroman-3-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The isochroman group consists of a fused six-membered benzene ring and a five-membered ring containing an oxygen atom. The ethoxy group is an ether functional group attached to the isochroman structure. The benzenesulfonamide group contains a benzene ring attached to a sulfonamide group, which is likely attached to the isochroman structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. Ethers, like the ethoxy group, are generally quite stable but can undergo reactions under certain conditions . Benzenesulfonamides are known to participate in a variety of chemical reactions .Scientific Research Applications
Endothelin Receptor Antagonists
Sulfonamides, such as those studied by Zuccarello et al. (1996), have been investigated for their potential to prevent cerebral vasospasm following subarachnoid hemorrhage through oral administration of endothelin receptor antagonists. This research underscores the therapeutic potential of sulfonamide derivatives in treating conditions resulting from vasospasm by targeting endothelin receptors, suggesting a similar avenue could be explored with 2-ethoxy-N-(isochroman-3-ylmethyl)benzenesulfonamide for related applications (Zuccarello et al., 1996).
Chiral Separation
Capillary electrophoresis has been employed for the chiral separation of tamsulosin, a drug used in prostate disease treatment, highlighting the importance of sulfonamide derivatives in analytical chemistry for separating enantiomers of pharmacologically active compounds. This application reflects the utility of sulfonamide structures in facilitating the analysis of chiral compounds, potentially including the synthesis and analysis of this compound derivatives (Maier et al., 2005).
Antiproliferative Activity
Research by Motavallizadeh et al. (2014) on N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives demonstrates the potential antiproliferative effects of sulfonamide derivatives against various tumor cell lines. Such studies provide a foundation for the development of new lead anticancer agents using sulfonamide scaffolds, suggesting that similar investigations could be conducted with this compound to explore its antiproliferative properties (Motavallizadeh et al., 2014).
Cognitive Enhancing Properties
Sulfonamide derivatives have been investigated for their cognitive enhancing properties, as seen in the study of SB-399885, a potent 5-HT6 receptor antagonist. This research highlights the potential of sulfonamides in developing therapeutics for disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia. It underscores the broad therapeutic potential of sulfonamide derivatives in neuropsychopharmacology (Hirst et al., 2006).
Mechanism of Action
Target of Action
Benzenesulfonamide derivatives are known to interact with carbonic anhydrase, a key enzyme involved in maintaining pH balance in the body .
Mode of Action
The mode of action would depend on the specific target. If the target is an enzyme like carbonic anhydrase, the compound might inhibit the enzyme’s activity, leading to changes in cellular pH. If the target is a receptor, the compound might act as an agonist (activator) or antagonist (inhibitor), modulating the receptor’s signaling activity .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. If the target is carbonic anhydrase, the compound could affect processes related to ph regulation, including cellular respiration and the transport of carbon dioxide and oxygen .
Safety and Hazards
properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-2-22-17-9-5-6-10-18(17)24(20,21)19-12-16-11-14-7-3-4-8-15(14)13-23-16/h3-10,16,19H,2,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPWBUIUEZTVMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NCC2CC3=CC=CC=C3CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-cyano-3-(6,8-dichloro-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2961371.png)

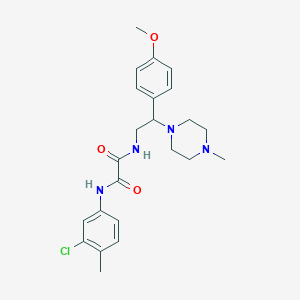
![6-[5-(5,6-Dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2961379.png)
![3-(2-chlorophenyl)-5-methyl-N-propyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2961380.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2961381.png)
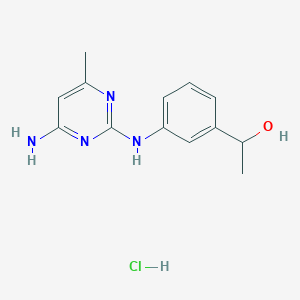

![2-[5-amino-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2961385.png)
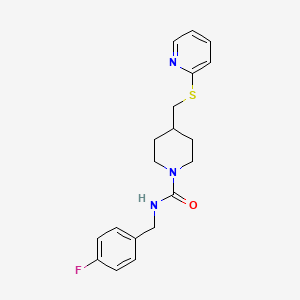
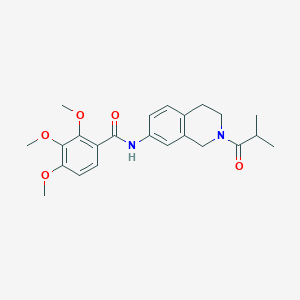

![2-[(2-azepan-1-yl-2-oxoethyl)thio]-9-chloro-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2961391.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2961392.png)